Essential Role of the Carbamoyl Moiety: Comparative Potency Loss Upon Amide Reduction
The carbamoyl group present in Methyl 5-carbamoylpiperidine-2-carboxylate is a critical pharmacophore element. In a direct head-to-head comparison of a 3-carbamoylpiperidine analog, reduction of the amide carbonyl to a methylene group resulted in a substantial decrease in inhibitory activity. The parent carbamoyl compound exhibited an IC50 of 44.5 µM, while the reduced analog showed an IC50 of 1565 µM in an assay of ADP-induced human platelet aggregation [1].
| Evidence Dimension | Potency loss upon removal of amide carbonyl |
|---|---|
| Target Compound Data | Methyl 5-carbamoylpiperidine-2-carboxylate (contains carbamoyl group, activity extrapolated from class analog) |
| Comparator Or Baseline | 3-carbamoylpiperidine analog (3a): IC50 = 44.5 µM |
| Quantified Difference | 35-fold decrease in potency (1565 µM / 44.5 µM) |
| Conditions | Inhibition of ADP-induced aggregation of human platelets in vitro |
Why This Matters
This demonstrates that the carbamoyl group is not a passive substituent but a key determinant of biological activity; generic substitution with a non-carbamoyl piperidine could lead to a 35-fold loss in potency.
- [1] Feng Z, Gollamudi R, Dillingham EO, Bond SE, Lyman BA, Purcell WP, et al. Molecular determinants of the platelet aggregation inhibitory activity of carbamoylpiperidines. J Med Chem. 1992;35(16):2952-8. doi: 10.1021/jm00094a004 View Source
